molecular formula C16H12Cl2N2O4 B2705972 Di-p-chlorobenzyl Azodicarboxylate(DCAD) CAS No. 916320-82-6

Di-p-chlorobenzyl Azodicarboxylate(DCAD)

Cat. No. B2705972
CAS RN: 916320-82-6
M. Wt: 367.18
InChI Key: UIFGGABIJBWRMG-VXPUYCOJSA-N
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Description

Di-p-chlorobenzyl Azodicarboxylate (DCAD) is a novel, stable, solid alternative to DEAD and DIAD for a variety of Mitsunobu couplings . It is used so frequently that oftentimes literature reviews, as well as its origins, are excluded from among the citations .


Synthesis Analysis

The gram-scale synthesis of pure, bench-stable solid DCAD is performed in two steps without resorting to chromatography . This novel reagent effects Mitsunobu couplings with yields comparable to DEAD or DIAD, while addressing several of the drawbacks frequently associated with these common reagents .


Molecular Structure Analysis

The empirical formula of DCAD is C16H12Cl2N2O4 . It has a molecular weight of 367.18 .


Chemical Reactions Analysis

DCAD is introduced as a novel, stable, solid alternative to DEAD and DIAD for a variety of Mitsunobu couplings . DCAD/Ph3P-mediated reactions in CH2Cl2 generate a readily separable hydrazine byproduct .


Physical And Chemical Properties Analysis

DCAD is a solid with a melting point of 108-112 °C . Its SMILES string is O=C(/N=N\C(OCC1=CC=C(Cl)C=C1)=O)OCC2=CC=C(Cl)C=C2 .

Scientific Research Applications

Mitsunobu Coupling Reactions

Di-p-chlorobenzyl Azodicarboxylate (DCAD) serves as a novel, solid alternative to DEAD (Diethyl Azodicarboxylate) and DIAD (Diisopropyl Azodicarboxylate) in Mitsunobu coupling reactions . The Mitsunobu coupling is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. DCAD, when combined with triphenylphosphine (Ph3P), facilitates the conversion of alcohols into various functional groups, such as esters, amides, and ethers. Notably, DCAD generates a readily separable hydrazine byproduct, which can be recycled.

Amino Thioesters via Guanidine-Catalyzed Reactions

DCAD participates in the preparation of amino thioesters through guanidine-catalyzed biomimetic enantioselective decarboxylative Mannich and amination reactions of malonic acid half thioesters . These reactions are valuable for constructing complex molecules with sulfur-containing functional groups.

Mechanism of Action

The mechanism of action of DCAD involves its use in Mitsunobu reactions . The reactions rely on an initial adduct formed between Ph3P and an azodicarboxylate .

Safety and Hazards

DCAD is classified under hazard statement H317, which means it may cause an allergic skin reaction . It is recommended to handle it with protective gloves .

Future Directions

Research continues to address various aspects of Mitsunobu chemistry as usage evolves with time . The goal is to develop a new solution-based reagent that offers the important feature of straightforward separation and recovery of the hydrazine byproduct . Such a reagent not only would facilitate purification of the desired product but also might encourage recycling of what would otherwise be regarded as chemical waste .

properties

IUPAC Name

(4-chlorophenyl)methyl (NE)-N-[(4-chlorophenyl)methoxycarbonylimino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4/c17-13-5-1-11(2-6-13)9-23-15(21)19-20-16(22)24-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2/b20-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFGGABIJBWRMG-FMQUCBEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)N=NC(=O)OCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC(=O)/N=N/C(=O)OCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-p-chlorobenzyl Azodicarboxylate(DCAD)

CAS RN

916320-82-6
Record name 916320-82-6
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